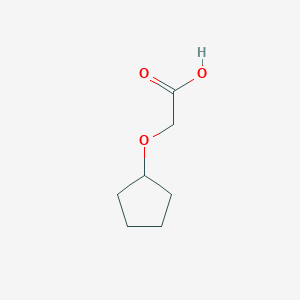

2-(Cyclopentyloxy)acetic acid

Übersicht

Beschreibung

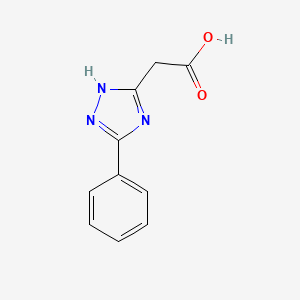

2-(Cyclopentyloxy)acetic acid is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 . It is typically a liquid at room temperature .

Synthesis Analysis

The synthesis of 2-(Cyclopentyloxy)acetic acid involves several steps, including the use of thionyl chloride and xylene . The reaction with thionyl chloride is performed at 70℃ for 1 hour, followed by a reaction with xylene . Other methods involve the use of sodium hydride in tetrahydrofuran, or dmap in dichloromethane .Molecular Structure Analysis

The InChI code for 2-(Cyclopentyloxy)acetic acid is 1S/C7H12O3/c8-7(9)5-10-6-3-1-2-4-6/h6H,1-5H2,(H,8,9) and the InChI key is JPUGGGCNNKXYCU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-(Cyclopentyloxy)acetic acid is a liquid at room temperature . It has a molecular weight of 144.17 .Wissenschaftliche Forschungsanwendungen

1. Chiral Auxiliary Compound Applications

2-(Cyclopentyloxy)acetic acid and its related compounds have been explored as chiral auxiliary compounds. For instance, research by Majewska (2019) investigates 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid as a versatile chiral phosphonic auxiliary. This compound shows promise as a chiral derivatizing agent for amines and alcohols, useful in 31P NMR spectroscopy (Majewska, 2019).

2. Synthesis and Characterization in Chemistry

Amino acid derivatives of 2-(Cyclopentyloxy)acetic acid, like [1-(aminomethyl)cyclohexyl]acetic acid, have been synthesized and characterized, as shown in the work by Ikram et al. (2015). These compounds, upon reacting with metal ions, form complexes studied for their potential antioxidant and enzyme inhibitory activities, offering insights into chemical synthesis and characterization (Ikram et al., 2015).

3. Antimicrobial Activity

The antimicrobial properties of derivatives of 2-(Cyclopentyloxy)acetic acid have been investigated. Ewadh et al. (2013) studied 2-(2-hydroxy phenylimono) acetic acid's ability to inhibit the growth of various pathogenic bacteria, suggesting potential applications in antimicrobial and antibacterial research (Ewadh et al., 2013).

4. Biological Studies and Potential Therapeutic Effects

The effects of acetic acid derivatives on biological systems have been examined. A study by Valdes et al. (2021) explored the dietary supplementation of acetic acid and its impact on metabolic and anthropometric outcomes in humans. This research suggests that acetic acid derivatives could have clinical potential in managing metabolic comorbidities (Valdes et al., 2021).

Wirkmechanismus

Safety and Hazards

The safety information for 2-(Cyclopentyloxy)acetic acid indicates that it is classified under GHS07, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions for handling in case of accidental contact or inhalation .

Eigenschaften

IUPAC Name |

2-cyclopentyloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-7(9)5-10-6-3-1-2-4-6/h6H,1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUGGGCNNKXYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10538066 | |

| Record name | (Cyclopentyloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10538066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopentyloxy)acetic acid | |

CAS RN |

95832-60-3 | |

| Record name | (Cyclopentyloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10538066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1356445.png)

![3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride](/img/structure/B1356482.png)